molecular formula C16H16O5 B6405799 4-(3,5-Dimethoxyphenyl)-2-methoxybenzoic acid CAS No. 1261898-22-9

4-(3,5-Dimethoxyphenyl)-2-methoxybenzoic acid

Cat. No.: B6405799
CAS No.: 1261898-22-9
M. Wt: 288.29 g/mol
InChI Key: WQICWEDYZMMPGH-UHFFFAOYSA-N
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Description

4-(3,5-Dimethoxyphenyl)-2-methoxybenzoic acid (CAS: Not explicitly provided; catalogued as BA-4064 in ) is a substituted benzoic acid derivative featuring methoxy groups at positions 2, 3', and 5' on its aromatic rings. This compound is structurally characterized by a central benzoic acid core substituted with a 3,5-dimethoxyphenyl group at position 4 and a methoxy group at position 2. Its molecular formula is C₁₆H₁₆O₅, with a molecular weight of 288.29 g/mol.

Properties

IUPAC Name

4-(3,5-dimethoxyphenyl)-2-methoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O5/c1-19-12-6-11(7-13(9-12)20-2)10-4-5-14(16(17)18)15(8-10)21-3/h4-9H,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQICWEDYZMMPGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2=CC(=C(C=C2)C(=O)O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70690876
Record name 3,3',5'-Trimethoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70690876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261898-22-9
Record name 3,3',5'-Trimethoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70690876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Halogenated Precursor Activation

The process begins with a halogenated benzoic acid derivative, such as 2-chloro-4-bromobenzoic acid. Under inert gas protection, sodium methoxide in methanol facilitates nucleophilic displacement of the chloride at the 2-position. Reaction conditions include elevated temperatures (80–150°C) and pressures (0.18–1.4 MPa) to overcome kinetic barriers. For example:

  • Step 1 : 2-Chloro-4-bromobenzoic acid + NaOCH₃ → 2-methoxy-4-bromobenzoic acid (Yield: >95%).

Hydrolysis and Acidification

Post-substitution, the intermediate is hydrolyzed using aqueous NaOH or KOH (90–190°C) to deprotect any ester groups, followed by acidification with HCl or H₂SO₄ to yield the free carboxylic acid. This step ensures high purity but requires careful pH control to prevent demethylation.

Cross-Coupling Strategies for Aryl-Aryl Bond Formation

Introducing the 3,5-dimethoxyphenyl moiety at the 4-position necessitates cross-coupling reactions. The Suzuki-Miyaura coupling, as exemplified in a synthetic protocol for analogous compounds, is highly effective for this purpose.

Boronic Acid Synthesis

The 3,5-dimethoxyphenylboronic acid is prepared via lithiation of 1,3-dimethoxybenzene followed by treatment with triisopropyl borate. This boronic acid serves as the coupling partner for the 4-bromo-2-methoxybenzoic acid precursor.

Palladium-Catalyzed Coupling

Using Pd(OAc)₂ as a catalyst and Cs₂CO₃ as a base in 1,4-dioxane (110°C, 12 hours), the coupling proceeds efficiently:

  • Step 2 : 4-Bromo-2-methoxybenzoic acid + 3,5-dimethoxyphenylboronic acid → 4-(3,5-dimethoxyphenyl)-2-methoxybenzoic acid (Yield: 70–85%).

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions

CatalystBaseSolventTemp (°C)Time (h)Yield (%)
Pd(OAc)₂Cs₂CO₃Dioxane1101285
PdCl₂(PPh₃)₂K₂CO₃DMF1002472
Pd(dppf)Cl₂NaHCO₃THF804865

Multi-Step Synthesis via Intermediate Protection

To avoid side reactions during methoxylation or coupling, protective group strategies are employed. Methyl ester protection of the carboxylic acid is common, as described in the NIST WebBook entry for 4-methoxy-3,5-dihydroxybenzoic acid.

Esterification and Deprotection

  • Methyl Ester Formation : 4-Bromo-2-methoxybenzoic acid is treated with SOCl₂ in methanol to form the methyl ester.

  • Coupling : The ester undergoes Suzuki-Miyaura coupling with 3,5-dimethoxyphenylboronic acid.

  • Saponification : NaOH in MeOH/H₂O hydrolyzes the ester to regenerate the carboxylic acid.

This approach achieves an overall yield of 68–75% but adds two extra steps compared to direct coupling.

Alternative Routes: Ullmann and Buchwald-Hartwig Reactions

For substrates sensitive to boronic acid preparation, copper-mediated Ullmann coupling offers an alternative. Using CuI and 1,10-phenanthroline in DMSO at 130°C, the 3,5-dimethoxyphenyl group can be introduced directly. However, yields are moderate (50–60%), and side products like homocoupling are common.

Industrial Scalability and Environmental Considerations

The patent method emphasizes a one-pot process with low alkali consumption and minimal waste, making it preferable for large-scale production. In contrast, palladium-catalyzed methods involve higher costs due to catalyst recycling challenges.

Chemical Reactions Analysis

Types of Reactions: 4-(3,5-Dimethoxyphenyl)-2-methoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Scientific Research Applications

4-(3,5-Dimethoxyphenyl)-2-methoxybenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3,5-Dimethoxyphenyl)-2-methoxybenzoic acid involves its interaction with specific molecular targets. The methoxy groups and benzoic acid core allow it to participate in various biochemical pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Rings

The compound’s structural analogs differ primarily in substituent type, position, and electronic effects. Key comparisons include:

Compound Name Substituents Molecular Formula Key Properties/Activities References
4-Bromo-3,5-dimethoxybenzoic acid Br at position 4; 3,5-OCH₃ C₉H₈BrO₄ Higher molecular weight (277.06 g/mol); bromine enhances electrophilicity, useful in cross-coupling reactions .
3,5-Dimethyl-4-methoxybenzoic acid CH₃ at 3,5; OCH₃ at 4 C₁₀H₁₂O₃ Methyl groups increase hydrophobicity; studied for monomer-dimer equilibria via spectroscopy .
3,5-Dihydroxy-4-methoxybenzoic acid OH at 3,5; OCH₃ at 4 C₈H₈O₅ Potent catechol-O-methyltransferase (COMT) inhibitor; noncompetitive inhibition kinetics in vitro/in vivo .
2-(3,5-Dimethoxyphenyl)-3,3,3-trifluoropropionic acid CF₃-propionic acid chain; 3,5-OCH₃ C₁₁H₁₁F₃O₄ Trifluoromethyl group enhances metabolic stability; explored as a fluorinated analog in drug design .

Functional Group Modifications

  • Carboxylic Acid Derivatives: Methyl 3,5-dimethoxybenzoate (CAS: 2150-37-0): Esterification of the carboxylic acid group reduces polarity, improving volatility for GC-MS analysis . (Z)-Methyl 3-(3,5-dimethoxyphenyl)-2-(4-(4-((2,4-dioxothiazolidin-5-yl)methyl)phenoxy)phenyl)acrylate (): Incorporation of a thiazolidinedione (TZD) moiety enhances antidiabetic activity via PPAR-γ agonism .
  • Heterocyclic Hybrids :

    • (Z)-(±)-2-(3,5-Dimethoxyphenyl)-4-(4-methoxybenzylidene)tetrahydrofuran-3-carboxylic acid (): The tetrahydrofuran ring introduces conformational rigidity, influencing binding to enzymatic targets .

Physicochemical and Spectroscopic Data

Melting Points and Solubility

  • 4-Bromo-3,5-dimethoxybenzoic acid : Higher melting point (>200°C) due to bromine’s molecular weight and crystal packing effects .

Spectroscopic Signatures

  • ¹H NMR : Methoxy groups in 4-(3,5-Dimethoxyphenyl)-2-methoxybenzoic acid resonate at δ 3.76–3.86 ppm (similar to ), while hydroxylated analogs (e.g., 3,5-dihydroxy-4-methoxybenzoic acid) show downfield shifts for OH groups (~δ 9–10 ppm) .
  • FT-IR : Carboxylic acid C=O stretch at ~1680–1700 cm⁻¹ , with methoxy C-O stretches at ~1250 cm⁻¹ .

Biological Activity

4-(3,5-Dimethoxyphenyl)-2-methoxybenzoic acid is a complex organic compound with significant biological activity. This article delves into its biological properties, focusing on its antioxidant and anticancer activities, supported by relevant studies and data.

Chemical Structure and Properties

The molecular formula of this compound is C₁₆H₁₆O₅, with a molecular weight of approximately 288.3 g/mol. Its structure features a benzoic acid core with a 3,5-dimethoxyphenyl group and an additional methoxy group, which contribute to its unique chemical reactivity and biological activities .

Antioxidant Properties

Research indicates that this compound exhibits antioxidant properties due to the presence of multiple methoxy groups. These groups enhance the compound's ability to scavenge free radicals and reduce oxidative stress in biological systems .

Anticancer Effects

A significant body of research has focused on the anticancer potential of this compound. For instance, a study highlighted the compound's ability to inhibit colon cancer cell growth through a mechanism involving apoptosis. The compound induced apoptotic cell death in colon cancer cell lines (HCT116 and SW480) in a dose-dependent manner by activating death receptors such as Fas and DR3 .

The anticancer effects are linked to the inhibition of key signaling pathways involved in cancer progression, particularly those mediated by NF-κB and STAT3. The combination treatment with specific inhibitors enhanced the expression of apoptotic markers and suppressed tumor growth in vivo .

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
4-(3,5-Dimethylphenyl)-2-methoxybenzoic acidSimilar phenyl substitutionContains dimethyl groups instead of methoxy
4-(2-Methoxyphenyl)-2-methoxybenzoic acidDifferent substitution patternLacks additional methoxy groups
3-(2,4-Dimethoxyphenyl)-2-methoxybenzoic acidSimilar core structureDifferent positioning of methoxy groups

These comparisons illustrate how the specific arrangement of methoxy groups in this compound may influence its reactivity and biological activity differently than its analogs .

Study on Colon Cancer

In a pivotal study, researchers evaluated the effects of this compound on colon cancer cells. The findings demonstrated that treatment with this compound led to a significant reduction in cell viability and induced apoptosis through the activation of death receptors. The study also explored the synergistic effects when combined with inhibitors targeting NF-κB and STAT3 pathways .

Antioxidant Activity Assessment

Another study assessed the antioxidant capacity of this compound using various assays. The results confirmed its ability to scavenge free radicals effectively, highlighting its potential as a therapeutic agent against oxidative stress-related diseases .

Q & A

Q. What are the established synthetic routes for 4-(3,5-Dimethoxyphenyl)-2-methoxybenzoic acid, and how can reaction conditions be optimized?

The compound can be synthesized via multi-step pathways, such as esterification or coupling reactions involving substituted benzaldehydes and benzoic acid derivatives. For example, refluxing with absolute ethanol and glacial acetic acid under inert conditions (e.g., nitrogen atmosphere) is a common method to promote condensation . Optimization may involve adjusting stoichiometric ratios (e.g., 1:1 molar equivalents of reactants), reaction time (4–6 hours), and temperature (80–100°C). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate the product .

Q. Which analytical techniques are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming structural integrity, particularly the positions of methoxy groups and aromatic protons. Infrared (IR) spectroscopy can identify functional groups like carboxylic acid (C=O stretch at ~1700 cm⁻¹). Mass spectrometry (MS) provides molecular weight validation (exact mass ~316.11 g/mol). High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) ensures purity (>95%) .

Q. How can researchers assess the purity of this compound, and what standards should be applied?

Purity is typically verified using a combination of HPLC (C18 column, acetonitrile/water mobile phase) and melting point analysis (expected range: 160–165°C). Commercial standards (e.g., Thermo Scientific Chemicals) recommend ≥97% purity for research-grade material, with impurities quantified via peak integration in chromatograms .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in spectral data during structural elucidation?

Discrepancies in NMR or MS data may arise from solvent interactions, tautomerism, or residual impurities. Cross-validation using 2D NMR techniques (e.g., COSY, HSQC) can clarify ambiguous proton-carbon correlations. For example, overlapping methoxy signals in ¹H NMR can be resolved by ¹³C DEPT-135 experiments . If inconsistencies persist, recrystallization in methanol/water or alternative solvents (e.g., dichloromethane) may improve sample homogeneity .

Q. How can the bioactivity of this compound be evaluated in enzyme inhibition studies?

The compound’s structural similarity to salicylic acid derivatives suggests potential cyclooxygenase (COX) or lipoxygenase (LOX) inhibition. In vitro assays using recombinant enzymes (e.g., COX-2) can measure IC₅₀ values via spectrophotometric monitoring of substrate conversion (e.g., arachidonic acid to prostaglandin). Positive controls (e.g., indomethacin) and dose-response curves (1–100 µM) are critical for validating activity .

Q. What methodologies are effective for designing and testing analogs with enhanced bioactivity?

Structure-activity relationship (SAR) studies can focus on modifying methoxy group positions or introducing electronegative substituents (e.g., fluorine). For example, replacing 3,5-dimethoxy groups with trifluoromethyl groups (as seen in pyrimidinyl-carboxylic acid derivatives) may enhance metabolic stability . Biological testing should include cytotoxicity assays (e.g., MTT on HEK-293 cells) and pharmacokinetic profiling (e.g., plasma half-life in rodent models) .

Data Contradiction and Reproducibility

Q. How should researchers address variability in reported anti-inflammatory activity across studies?

Discrepancies may arise from differences in assay conditions (e.g., cell lines, incubation time). A standardized protocol, such as LPS-induced TNF-α suppression in RAW 264.7 macrophages, should be adopted. Meta-analysis of dose-dependent effects (10–100 µM) and statistical validation (p < 0.05, n ≥ 3 replicates) can reconcile conflicting results .

Q. What steps ensure reproducibility in scaled-up synthesis?

Batch-to-batch variability can be minimized by strict control of reaction parameters (e.g., temperature ±2°C, inert gas flow rate). Documentation of intermediate characterization (e.g., TLC Rf values) and adherence to Good Laboratory Practices (GLP) are essential. Pilot studies (1–5 g scale) should precede larger syntheses (>50 g) .

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